molecular formula C24H20BrNO6 B11010478 4-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid

4-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid

Cat. No.: B11010478
M. Wt: 498.3 g/mol
InChI Key: WFPMGCHGHZPQGM-UHFFFAOYSA-N
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Description

4-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid is a complex organic compound with a molecular formula of C24H20BrNO6 and a molecular weight of 498.32 g/mol . This compound is characterized by its unique structure, which includes a bromophenyl group, a furochromen ring, and a butanoic acid moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furochromen ring, bromination, and subsequent acetylation and amidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C24H20BrNO6

Molecular Weight

498.3 g/mol

IUPAC Name

4-[[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C24H20BrNO6/c1-13-16-9-18-19(14-4-6-15(25)7-5-14)12-31-20(18)11-21(16)32-24(30)17(13)10-22(27)26-8-2-3-23(28)29/h4-7,9,11-12H,2-3,8,10H2,1H3,(H,26,27)(H,28,29)

InChI Key

WFPMGCHGHZPQGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)NCCCC(=O)O

Origin of Product

United States

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